

The chemical structure and properties of PF-06447475

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Compound of Interest

Compound Name: PF-06447475

Cat. No.: B612100

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An In-Depth Technical Guide to PF-06447-475

Introduction

PF-06447475 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Genetically linked to both familial and sporadic Parkinson's disease (PD), the kinase activity of LRRK2 is a key therapeutic target.[2] The G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity.[2] **PF-06447475** serves as an invaluable chemical probe for investigating the physiological and pathological roles of LRRK2 kinase activity in preclinical research, particularly in the context of neurodegenerative diseases.[3] Although its pharmacokinetic properties halted progression into clinical development, its robust profile in preclinical models continues to facilitate the study of LRRK2 function.

Chemical Structure and Physicochemical Properties

PF-06447475 is a pyrrolo[2,3-d]pyrimidine derivative.[2][3] Its core structure and key identifiers are detailed below.

Table 1: Chemical Identifiers for **PF-06447475**

Identifier	Value
IUPAC Name	3-[4-(4-Morpholinyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile
CAS Number	1527473-33-1[3]
Molecular Formula	C ₁₇ H ₁₅ N ₅ O[3]
Molecular Weight	305.33 g/mol [3][4]
SMILES	<chem>N#CC1=CC=CC(C2=CNC3=NC=NC(N4CCOC C4)=C32)=C1</chem>

Table 2: Physicochemical Properties of **PF-06447475**

Property	Description
Appearance	A solid[4]
Purity	≥98%
Solubility	DMSO: ≥ 60 mg/mL; For in vivo use, common vehicles include 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline, or 10% DMSO, 90% Corn Oil.[1][5]
Storage	Powder: 3 years at -20°C. In solvent: 2 years at -80°C.[1]

Pharmacological Profile

Mechanism of Action

PF-06447475 functions as a potent, ATP-competitive inhibitor of the LRRK2 kinase domain.[6] This inhibition prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates.[1] The compound readily crosses the blood-brain barrier, enabling the study of LRRK2 inhibition in the central nervous system.[1][7] Its high selectivity minimizes off-target effects, making it a reliable tool for elucidating the specific functions of LRRK2.[2][7]

Potency and Selectivity

The inhibitory activity of **PF-06447475** has been quantified in various assays, demonstrating low nanomolar potency against both wild-type and mutant forms of LRRK2.

Table 3: In Vitro and In Vivo Potency of **PF-06447475**

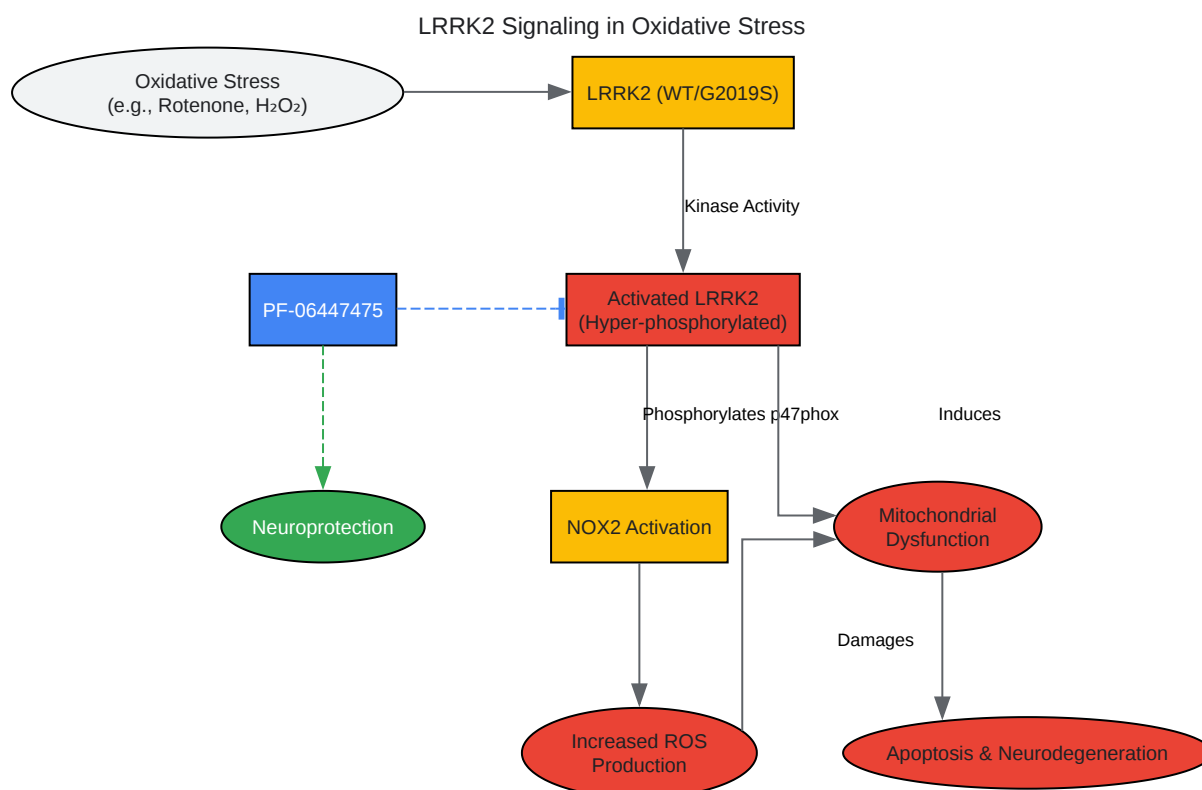
Target/Assay	Assay Type	Species/Cell Line	IC ₅₀ Value
LRRK2 (Wild-Type)	Cell-free kinase assay	N/A	3 nM[1][5]
LRRK2 (G2019S Mutant)	Cell-free kinase assay	N/A	11 nM[3][5]
LRRK2 Autophosphorylation	Whole-cell assay	HEK293	25 nM[1]
Endogenous LRRK2	Whole-cell assay	Raw264.7 Macrophages	<10 nM[5]
pS935 LRRK2 Inhibition	In vivo (oral admin.)	G2019S BAC-Transgenic Mice	103 nM[5]
pS1292 LRRK2 Inhibition	In vivo (oral admin.)	G2019S BAC-Transgenic Mice	21 nM[5]

Signaling Pathway and Mechanism of Neuroprotection

LRRK2 kinase activity is implicated in multiple cellular pathways linked to neurodegeneration, including oxidative stress, mitochondrial dysfunction, and neuroinflammation.[8][9] Pathogenic mutations like G2019S enhance LRRK2 kinase activity, leading to increased production of reactive oxygen species (ROS), impaired mitochondrial function, and promotion of apoptotic signaling cascades.[6][8][9]

PF-06447475 exerts its neuroprotective effects by inhibiting this hyperactive kinase. This blockade mitigates downstream pathological events. In models of oxidative stress, **PF-06447475** has been shown to reduce ROS generation, preserve mitochondrial membrane

potential, and prevent the activation of pro-apoptotic proteins.[1] Furthermore, it can attenuate neuroinflammation by reducing microgliosis.[1]



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PF-06447475 inhibits LRRK2 kinase to block oxidative stress pathways.

Experimental Protocols

Cellular LRRK2 Autophosphorylation Assay

This protocol is used to determine the potency of **PF-06447475** in a cellular context by measuring the inhibition of LRRK2 autophosphorylation at Serine 935 (pS935).

- Cell Culture: Plate HEK293 cells (or another suitable cell line like Raw264.7) expressing LRRK2 in 6-well plates and grow to 80-90% confluency.[1][5]
- Compound Treatment: Prepare serial dilutions of **PF-06447475** in DMSO and then dilute in cell culture medium to final concentrations (e.g., 0.1 nM to 10 μ M). Treat cells for 90 minutes to 2 hours.[1]
- Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein (e.g., 20-50 μ g) on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate overnight at 4°C with primary antibodies for pS935-LRRK2 and total LRRK2. A loading control like β -actin or GAPDH should also be used.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Visualize bands using an ECL substrate and an imaging system.
- Data Analysis: Quantify band intensities using densitometry. Calculate the ratio of pS935-LRRK2 to total LRRK2 for each concentration. Plot the percentage of inhibition against the log concentration of **PF-06447475** and fit a dose-response curve to determine the IC₅₀ value.

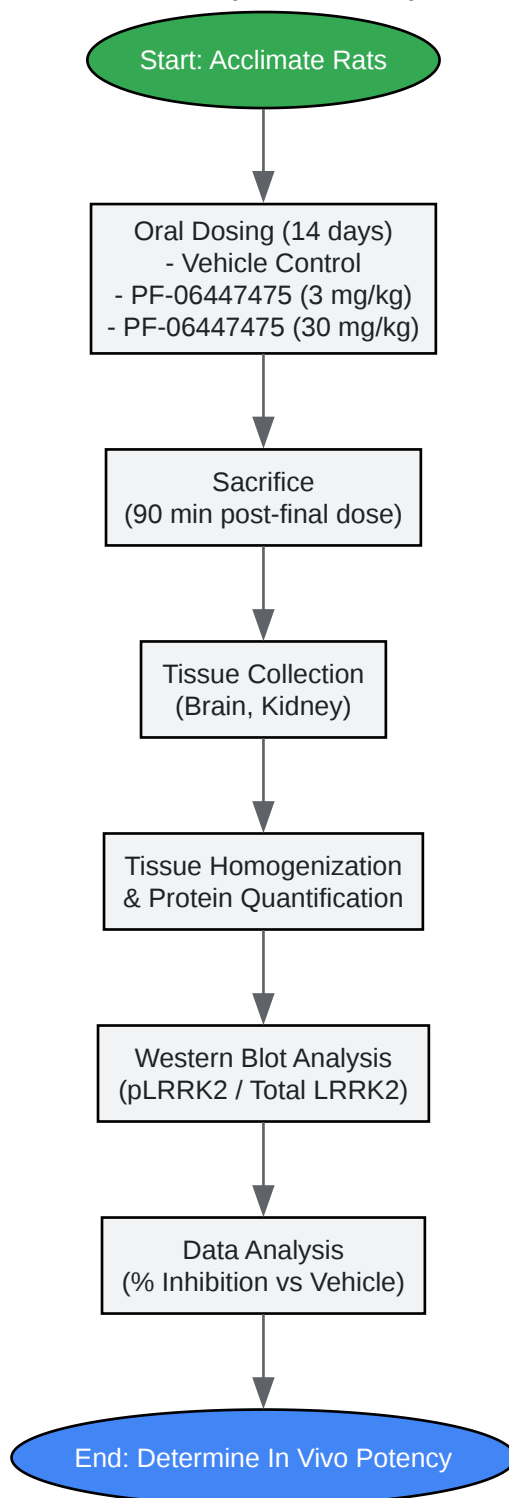
In Vivo LRRK2 Pharmacodynamic Study in Rats

This protocol assesses the ability of **PF-06447475** to inhibit LRRK2 kinase activity in the brain and peripheral tissues following oral administration.[1][7]

- Animal Model: Use wild-type Sprague-Dawley rats.[1][7]

- Dosing:
 - Prepare a dosing formulation of **PF-06447475** in a vehicle such as 10% propylene glycol, 20% PEG-400, and 70% 0.5% methylcellulose.[\[1\]](#)
 - Administer **PF-06447475** orally (p.o.) twice daily (b.i.d.) at desired doses (e.g., 3 and 30 mg/kg) for 14 days. A vehicle control group should be included.[\[1\]](#)[\[7\]](#)
- Tissue Collection: Sacrifice animals 90 minutes after the final dose.[\[7\]](#) Rapidly dissect and collect brain and kidney tissues, and snap-freeze them in liquid nitrogen.
- Tissue Processing: Homogenize tissues in lysis buffer and determine protein concentrations as described in the cellular assay protocol.
- Western Blot Analysis: Perform Western blotting on tissue lysates to determine the ratio of pS935-LRRK2 to total LRRK2, as described above.
- Data Analysis: Compare the pLRRK2/total LRRK2 ratio in treated groups to the vehicle control group to determine the percent inhibition of LRRK2 activity in the target tissues.

In Vivo Pharmacodynamic Study Workflow

[Click to download full resolution via product page](#)Workflow for assessing in vivo target engagement of **PF-06447475**.

In Vivo Biodistribution and Blocking Study

This protocol evaluates the specific binding and tissue distribution of a radiolabeled tracer by blocking with **PF-06447475**.^[10]

- Materials: A radiolabeled LRRK2 inhibitor (e.g., [³H]LRRK2-IN-1) and unlabeled **PF-06447475** as the blocking agent.^[10]
- Animal Model: Use male C57BL/6 mice.
- Procedure:
 - Divide mice into two groups: a baseline group and a blocking group.
 - The blocking group receives an intraperitoneal (i.p.) or oral (p.o.) injection of **PF-06447475** (e.g., 10 mg/kg).^[10]
 - After a set pre-treatment time (e.g., 30 minutes), administer the radiotracer ([³H]LRRK2-IN-1) to both groups via tail vein injection.
 - At various time points post-injection (e.g., 5, 30, 60 minutes), sacrifice the animals.
 - Collect blood and tissues of interest (brain, kidney, liver, etc.).
- Sample Analysis:
 - Weigh the tissue samples.
 - Measure the radioactivity in each sample using a gamma or beta counter.
 - Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
- Data Analysis: Compare the %ID/g in the blocked group to the baseline group. A significant reduction in radiotracer uptake in the presence of **PF-06447475** indicates specific binding to LRRK2 in that tissue.^[10]

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-06447475 Datasheet DC Chemicals [dcchemicals.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. LRRK2 enhances oxidative stress-induced neurotoxicity via its kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
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